2,4-Dinitro-1-(2-{[(4-toluidinocarbonyl)oxy]imino}cyclohexyl)benzene
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Overview
Description
2,4-Dinitro-1-(2-{[(4-toluidinocarbonyl)oxy]imino}cyclohexyl)benzene is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of nitro groups, a cyclohexyl ring, and a toluidinocarbonyl moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-1-(2-{[(4-toluidinocarbonyl)oxy]imino}cyclohexyl)benzene typically involves multiple steps, starting with the nitration of benzene derivatives to introduce nitro groups. The cyclohexyl ring is then incorporated through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to achieve high efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitro-1-(2-{[(4-toluidinocarbonyl)oxy]imino}cyclohexyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: Reduction of the nitro groups can yield amines or hydroxylamines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like hydrogen gas with palladium catalysts for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions often use halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while oxidation can produce nitroso derivatives.
Scientific Research Applications
2,4-Dinitro-1-(2-{[(4-toluidinocarbonyl)oxy]imino}cyclohexyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2,4-Dinitro-1-(2-{[(4-toluidinocarbonyl)oxy]imino}cyclohexyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the oxidative state of cellular components. The compound’s structure allows it to fit into specific binding sites, modulating the activity of target proteins and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dinitro-1-(4-nitrophenoxy)benzene
- 2,4-Dimethoxy-1-(2-nitro-propenyl)-benzene
- 1-Nitro-3-(4-nitrophenoxy)benzene
Uniqueness
Compared to similar compounds, 2,4-Dinitro-1-(2-{[(4-toluidinocarbonyl)oxy]imino}cyclohexyl)benzene stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its cyclohexyl ring and toluidinocarbonyl moiety provide additional sites for chemical modification, making it a versatile compound for various applications .
Properties
IUPAC Name |
[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] N-(4-methylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6/c1-13-6-8-14(9-7-13)21-20(25)30-22-18-5-3-2-4-16(18)17-11-10-15(23(26)27)12-19(17)24(28)29/h6-12,16H,2-5H2,1H3,(H,21,25)/b22-18+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCBIAJZPGFUMW-RELWKKBWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)ON=C2CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)O/N=C/2\CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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